N-(4-methylpiperazin-1-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
Description
N-(4-methylpiperazin-1-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule characterized by a tetrazole-5-carboxamide core substituted with a 4-(trifluoromethoxy)phenyl group at the 2-position and a 4-methylpiperazinyl moiety at the N-terminus.
Properties
IUPAC Name |
N-(4-methylpiperazin-1-yl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N7O2/c1-22-6-8-23(9-7-22)20-13(25)12-18-21-24(19-12)10-2-4-11(5-3-10)26-14(15,16)17/h2-5H,6-9H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXPTAAOUWFJTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylpiperazin-1-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, a compound characterized by its unique chemical structure, has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H16F3N7O2, with a molecular weight of 371.324 g/mol. The compound features a piperazine ring, a tetrazole moiety, and a trifluoromethoxy-substituted phenyl ring, which contribute to its unique electronic properties and biological interactions.
Research indicates that this compound exhibits significant biological activity primarily through the inhibition of Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in various metabolic processes. The inhibition of NNMT may have therapeutic implications for conditions such as neurological disorders and certain cancers. Preliminary studies suggest that the compound may engage in multiple mechanisms to enhance its therapeutic potential.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N1-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethyl)phenyl)oxalamide | Similar structure but with trifluoromethyl group | Different electronic properties affecting biological activity |
| N1-(4-methylpiperazin-1-yl)-N2-(4-methoxyphenyl)oxalamide | Methoxy group instead of trifluoromethoxy | Potentially different pharmacological profiles |
| N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | Contains a nicotinoyl group | Targets different pathways in neurological disorders |
This table illustrates how the specific combination of functional groups in this compound may confer distinct chemical and biological properties compared to related compounds.
Case Studies and Research Findings
Recent studies have focused on exploring the biological activity and therapeutic potential of this compound:
- Neuroprotective Effects : A study demonstrated that derivatives of tetrazole compounds could provide neuroprotective effects in vitro by modulating pathways involved in neuronal survival.
- Anticancer Activity : In vitro evaluations indicated that certain analogs could inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related compounds have revealed insights into absorption, distribution, metabolism, and excretion (ADME), which are crucial for understanding their therapeutic viability.
Scientific Research Applications
N-(4-methylpiperazin-1-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide has shown promising biological activity in several studies:
- Inhibition of Nicotinamide N-Methyltransferase : Research indicates that this compound may inhibit Nicotinamide N-Methyltransferase (NNMT), an enzyme linked to various metabolic processes. Inhibition of NNMT has potential therapeutic implications for conditions such as neurological disorders and certain cancers .
- Anticancer Properties : Preliminary studies suggest that the compound exhibits significant anticancer activity. For instance, related compounds have demonstrated percent growth inhibitions (PGIs) against various cancer cell lines, indicating its potential utility in oncology .
- Neurological Applications : Given its structural features, this compound is being investigated for its effects on neurological conditions. The presence of the piperazine ring suggests possible interactions with neurotransmitter systems, which could lead to novel therapeutic strategies for treating disorders like anxiety and depression .
Synthesis and Optimization
The synthesis of this compound involves several steps that require optimization of reaction conditions such as temperature, solvent choice, and reaction time. Advanced techniques like continuous flow chemistry may be employed to enhance synthesis efficiency.
Case Studies and Research Findings
Recent research findings provide insights into the potential applications of this compound:
- Anticancer Studies : A study on related compounds demonstrated significant anticancer activity against various cell lines, with PGIs ranging from moderate to high levels depending on the specific structure and substitutions present .
- Molecular Modeling Studies : Computational studies have been conducted to predict the interactions between this compound and biological targets, aiding in understanding its mechanism of action and potential therapeutic benefits .
- Pharmacokinetics : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles of similar compounds suggest favorable pharmacokinetic properties that could be beneficial for clinical applications .
Comparison with Similar Compounds
N-[2-cyano-3-(4-methylpiperazin-1-yl)phenyl]-2H-tetrazole-5-carboxamide ()
- Key Differences: The phenyl ring in this analogue bears a 2-cyano substituent instead of 4-(trifluoromethoxy).
- The substitution pattern (meta-cyano vs. para-trifluoromethoxy) may alter binding affinity in target proteins .
(S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide (Compound 43, )
- Core Structure : Tetrahydronaphthalene amide vs. tetrazole.
- Substituents : Incorporates a 4-fluorophenyl-piperazine moiety.
- Synthesis : Achieved 74% yield with 95.5% HPLC purity, suggesting robust synthetic accessibility.
4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide ()
- Heterocycle : Thiazole vs. tetrazole.
- Substituents : 3-pyridinyl and 3-(trifluoromethyl)phenyl groups.
- Electronics: The thiazole’s sulfur atom introduces distinct electronic properties, while the trifluoromethyl group (vs.
N-(4-(5-(ethylthio)-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide (950245-97-3, )
- Tetrazole Substituent : 5-(ethylthio) group vs. trifluoromethoxy.
- Core Hybridization : Benzofuran-carboxamide fused to tetrazole.
- Pharmacokinetics : The ethylthio group may increase metabolic liability compared to the stable trifluoromethoxy group .
Data Table: Comparative Analysis of Key Compounds
*Calculated using standard atomic weights.
Research Findings and Implications
- Substituent Effects: The trifluoromethoxy group in the target compound likely improves both lipophilicity and resistance to oxidative metabolism compared to cyano () or ethylthio () groups.
- Heterocycle Impact: Tetrazoles, being non-planar and polar, may engage in hydrogen bonding more effectively than thiazoles () or tetrahydronaphthalenes ().
- Synthetic Feasibility : Compound 43 () demonstrates high-yield synthesis, suggesting that piperazine-containing analogues can be optimized for scalability .
Q & A
Basic: What synthetic strategies are effective for constructing the tetrazole-carboxamide core in this compound?
Answer:
The tetrazole-carboxamide scaffold can be synthesized via carbodiimide-mediated coupling between the tetrazole-carboxylic acid derivative and the 4-methylpiperazine amine. Key steps include:
- Activation : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid moiety.
- Coupling : React the activated intermediate with 4-methylpiperazine under inert conditions (e.g., nitrogen atmosphere) in dichloromethane or dimethylformamide (DMF) .
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol or chloroform to achieve >95% purity .
Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d6) confirms regiochemistry and substituent placement. For example, the trifluoromethoxy group shows a singlet at ~δ 3.8 ppm in ¹H NMR, while the tetrazole proton appears as a broad peak near δ 8.5 ppm .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated in structurally analogous piperazine-carboxamide derivatives (e.g., bond angles and torsional strain analysis) .
- HPLC-MS : Validates purity (>98%) and molecular weight (e.g., ESI-MS [M+H]⁺ calculated for C₁₉H₂₁F₃N₆O₂: 423.17) .
Advanced: How can researchers design structure-activity relationship (SAR) studies to evaluate pharmacological potential?
Answer:
SAR studies should focus on:
- Piperazine Modifications : Replace the 4-methyl group with bulkier substituents (e.g., 2-methoxyphenyl) to assess steric effects on receptor binding. Evidence from analogous compounds shows that bulkier groups reduce off-target activity at adrenergic receptors .
- Trifluoromethoxy Substitution : Compare activity with non-fluorinated or chlorinated analogs. The -OCF₃ group enhances metabolic stability and lipophilicity (logP ~2.8), as shown in pharmacokinetic studies of related trifluoromethyl-containing compounds .
- Tetrazole Bioisosteres : Substitute the tetrazole ring with carboxylate or sulfonamide groups to evaluate electronic effects on target engagement .
Advanced: What methodological approaches resolve contradictions in receptor binding data between in vitro and in vivo models?
Answer:
- Cross-Species Receptor Profiling : Use radioligand binding assays (e.g., ³H-spiperone for dopamine D2/D3 receptors) across human, rat, and mouse isoforms to identify species-specific binding discrepancies .
- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., docking to serotonin 5-HT₁A receptors) to explain divergent in vivo efficacy. For example, trifluoromethoxy groups may stabilize hydrophobic pockets in human receptors but not rodent isoforms .
- Functional Assays : Pair in vitro cAMP inhibition with in vivo microdialysis to correlate receptor occupancy (e.g., 80% D2 receptor blockade required for antipsychotic activity) .
Advanced: How can researchers optimize the compound’s metabolic stability for CNS applications?
Answer:
- Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL protein, NADPH regeneration system) to identify metabolic soft spots. Piperazine N-demethylation is a common degradation pathway; blocking this with electron-withdrawing groups (e.g., trifluoroethyl) improves half-life (t₁/₂ >120 mins) .
- Plasma Stability Tests : Monitor degradation in plasma (37°C, pH 7.4) over 24 hours. The tetrazole ring is prone to hydrolysis; substituting with a methyltetrazole (e.g., 1-methyl-2H-tetrazole) enhances stability .
- BBB Penetration : Use PAMPA-BBB assays to predict permeability (Pe >4.0×10⁻⁶ cm/s). The 4-methylpiperazine moiety improves logBB values (>0.3) compared to unsubstituted piperazines .
Advanced: What strategies mitigate off-target effects in kinase inhibition studies?
Answer:
- Kinase Panel Screening : Test against a panel of 468 kinases (e.g., Eurofins KinaseProfiler™) at 1 μM to identify promiscuous binding. Piperazine-carboxamides often inhibit ABL1 and SRC kinases; introducing a hydroxyl group (e.g., 3-hydroxybutyl linker) reduces off-target affinity by >50% .
- Covalent Docking : Design prodrugs with Michael acceptors (e.g., acrylamide) for selective covalent binding to cysteine residues in target kinases .
- Counter-Screening : Pair with functional assays (e.g., ATP-Glo™) to distinguish ATP-competitive vs. allosteric inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
